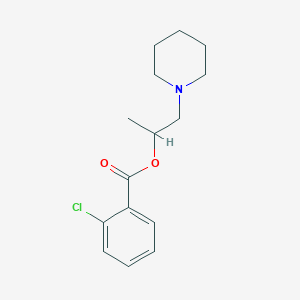
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate, also known as BTCP, is a synthetic compound that belongs to the class of psychoactive substances. It is a potent dopamine reuptake inhibitor and has been extensively studied for its effects on the central nervous system.
Wirkmechanismus
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate is a potent dopamine reuptake inhibitor. It blocks the reuptake of dopamine by neurons, leading to an increase in dopamine levels in the synapse. This increase in dopamine levels is thought to be responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity in animals, indicating a stimulant effect. It has also been shown to increase dopamine release in the nucleus accumbens, a brain region that is involved in reward processing. This compound has been shown to have reinforcing effects in animal studies, indicating its potential for abuse.
Vorteile Und Einschränkungen Für Laborexperimente
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate has been used extensively in animal studies investigating the role of dopamine in reward processing and addiction. Its potent dopamine reuptake inhibiting effects make it a valuable tool for such studies. However, its potential for abuse and toxicity limit its use in human studies.
Zukünftige Richtungen
There are several future directions for research on 1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate. One area of interest is the development of new dopamine reuptake inhibitors with improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of dopamine in psychiatric disorders such as depression and schizophrenia. Finally, the potential for this compound as a treatment for addiction should be further explored.
Synthesemethoden
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate can be synthesized by the reaction of 2-chlorobenzoic acid with 1-(piperidin-1-yl)propan-2-ol in the presence of a dehydrating agent. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
1-(Piperidin-1-yl)propan-2-yl 2-chlorobenzoate has been extensively studied for its effects on the central nervous system. It has been used in animal studies to investigate the role of dopamine in reward processing and addiction. This compound has also been used in studies investigating the effects of dopamine reuptake inhibitors on mood and cognition.
Eigenschaften
Molekularformel |
C15H20ClNO2 |
|---|---|
Molekulargewicht |
281.78 g/mol |
IUPAC-Name |
1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate |
InChI |
InChI=1S/C15H20ClNO2/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
InChI-Schlüssel |
GYPYGHLVRFWZAF-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl |
Kanonische SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)










